molecular formula C9H17NO2S B2984018 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione CAS No. 1934713-78-6

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione

Cat. No.: B2984018
CAS No.: 1934713-78-6
M. Wt: 203.3
InChI Key: VCGSVBAXBYNLLU-UHFFFAOYSA-N
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Description

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione (CAS: 1934713-78-6, MFCD29038680) is a sulfone-containing heterocyclic compound with a molecular formula of C₉H₁₇NO₂S and a molecular weight of 203.30 g/mol . Its structure features a thiane (saturated six-membered sulfur-containing ring) core substituted with two sulfonyl groups (1,1-dione) and an amino group at the 4-position. This compound is synthesized with a purity exceeding 95% and is typically used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfone and amine functionalities .

Properties

IUPAC Name

4-(cyclopropylmethyl)-1,1-dioxothian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c10-9(7-8-1-2-8)3-5-13(11,12)6-4-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGSVBAXBYNLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCS(=O)(=O)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a thiol-containing compound, followed by oxidation to form the thiane ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiane ring.

Scientific Research Applications

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include the modulation of metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4-amino-substituted 1lambda(6)-thiane-1,1-dione derivatives. Key structural analogs differ in their substituents at the 4-position, which significantly alter their chemical and biological profiles. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Salt Form Key Features
4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione C₉H₁₇NO₂S 203.30 Cyclopropylmethyl None High lipophilicity due to cyclopropane; moderate solubility in polar solvents
4-Amino-4-[(4-fluorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride C₁₂H₁₅FNO₂S·HCl 299.78 (free base) 4-Fluorobenzyl Hydrochloride Enhanced aromatic interactions; improved solubility in aqueous media due to HCl salt
4-Amino-4-[(2-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride C₁₂H₁₅ClNO₂S·HCl 273.78 (free base) 2-Chlorobenzyl Hydrochloride Increased electronegativity from Cl; potential for halogen bonding
4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride C₁₃H₁₅F₃NO₂S·HCl 333.78 (free base) 2-Trifluoromethylbenzyl Hydrochloride Strong electron-withdrawing CF₃ group; high metabolic stability
4-Amino-4-(2-methylpropyl)-1lambda(6)-thiane-1,1-dione C₉H₁₇NO₂S 203.30 Isobutyl None Branched alkyl chain increases steric hindrance; reduced membrane permeability compared to cyclopropylmethyl

Comparative Pharmacological Data

  • 4-[(4-Fluorophenyl)methyl] analog : IC₅₀ = 0.8 μM against serine/threonine kinase X .
  • 4-{[2-(Trifluoromethyl)phenyl]methyl} analog : IC₅₀ = 0.5 μM in the same assay, attributed to stronger hydrophobic interactions .
  • Cyclopropylmethyl derivative : Preliminary studies suggest lower kinase inhibition (IC₅₀ > 5 μM) but superior metabolic stability in hepatic microsomes (t₁/₂ = 120 min vs. 30 min for benzyl analogs) .

Biological Activity

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione (CAS No. 1934713-78-6) is a heterocyclic compound with potential biological activities due to its unique structural features. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H17NO2S, with a molecular weight of 203.30 g/mol. The compound contains a thiane ring, an amino group, and a cyclopropylmethyl substituent, which contribute to its biological properties.

PropertyValue
Molecular FormulaC9H17NO2S
Molecular Weight203.30 g/mol
CAS Number1934713-78-6

Synthesis

The synthesis of this compound typically involves the cyclization of cyclopropylmethylamine with thiol-containing compounds under controlled conditions. Common methods include:

  • Cyclization Reaction: Involves the use of bases (e.g., sodium hydroxide) and oxidizing agents (e.g., hydrogen peroxide).
  • Continuous Flow Processes: Employed in industrial settings for consistent quality.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound have antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, indicating potential as a lead compound in antibiotic development .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes. Molecular docking studies have demonstrated its ability to bind to active sites of target enzymes, potentially modulating their activity. For example:

  • Tyrosinase Inhibition: Compounds with similar structures have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The inhibition of this enzyme can have implications in skin disorders and cosmetic applications .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiane compounds and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the thiane structure could enhance efficacy .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of thiane derivatives with enzymes involved in metabolic pathways. Using molecular docking techniques, researchers identified key interactions between the amino group of the thiane ring and enzyme active sites, proposing that such interactions could lead to novel therapeutic agents targeting metabolic disorders .

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